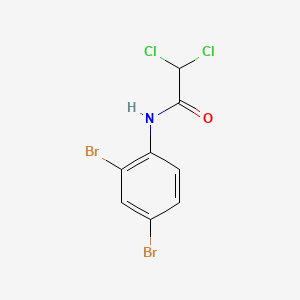
2',4'-Dibromo-2,2-dichloroacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C8H5Br2Cl2NO It is known for its unique structure, which includes two chlorine atoms and two bromine atoms attached to an acetamide group
准备方法
合成路线和反应条件
2,4'-二溴-2,2-二氯乙酰苯胺的合成通常涉及乙酰苯胺衍生物的溴化和氯化。反应条件通常需要在催化剂存在下或在特定的温度和压力条件下使用溴和氯源,以确保氢原子与溴原子和氯原子的选择性取代。
工业生产方法
2,4'-二溴-2,2-二氯乙酰苯胺的工业生产可能涉及大规模的溴化和氯化过程,利用连续流反应器来维持一致的反应条件和高收率。使用先进的提纯技术,如重结晶和色谱法,可以确保生产出适用于各种应用的高纯度化合物。
化学反应分析
反应类型
2,4'-二溴-2,2-二氯乙酰苯胺经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 还原反应会导致卤素原子的去除,从而产生不同的衍生物。
取代: 化合物中的卤素原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如氢氧根离子。反应条件根据所需的产物而有所不同,但通常涉及控制温度和使用溶剂来促进反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能会产生溴化和氯化的醌,而还原可以产生脱卤的乙酰苯胺衍生物。
科学研究应用
2,4'-二溴-2,2-二氯乙酰苯胺具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,以及更复杂分子的合成前体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性,以及作为药物开发的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
2,4'-二溴-2,2-二氯乙酰苯胺的作用机制涉及它与分子靶标(如酶和受体)的相互作用。该化合物的卤素原子可以与这些靶标形成强相互作用,从而导致特定生化途径的抑制或激活。确切的途径和分子靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 2,4'-二溴乙酰苯胺
- 2,4-二氯乙酰苯胺
- 2,4'-二氯-2,2-二溴乙酰苯胺
独特性
2,4'-二溴-2,2-二氯乙酰苯胺的独特之处在于其结构中同时存在溴原子和氯原子,这赋予了它与类似物相比不同的化学性质。
生物活性
2',4'-Dibromo-2,2-dichloroacetanilide (DBDCA) is an organic compound with the molecular formula C₈H₅Br₂Cl₂NO. It is characterized by its unique halogenation pattern, featuring two bromine and two chlorine atoms, which significantly influence its chemical reactivity and biological activity. This compound is a derivative of acetanilide and has garnered attention for its potential applications in various fields, including medicinal chemistry and environmental science.
The presence of halogen substituents in DBDCA enhances its electrophilic nature, making it reactive in various chemical processes. The synthesis of DBDCA typically involves halogenation reactions of acetanilide derivatives, where bromine and chlorine atoms are introduced at specific positions on the aromatic ring.
Biological Activity
Research indicates that DBDCA may interact with various biological systems, leading to significant biological effects. Below are key findings related to its biological activity:
- Enzyme Interaction : DBDCA has been shown to interact with specific enzymes, potentially altering metabolic pathways. Such interactions are crucial for understanding the compound's safety and efficacy in applications such as pharmaceuticals and agrochemicals.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity. For instance, structural analogs of DBDCA exhibit varying degrees of effectiveness against pathogens like E. coli and S. aureus. The halogenation pattern in DBDCA may contribute to its potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent .
- Toxicological Studies : Toxicity assessments have indicated that DBDCA may exhibit developmental toxicity in animal models. In studies where mice were administered varying doses of related compounds, effects such as impaired otolith formation and cleft palate were observed at higher doses, suggesting that similar outcomes could be expected with DBDCA under certain conditions .
Case Studies
A review of case studies highlights the relevance of DBDCA in toxicology:
- Developmental Toxicity : In a study examining the effects of halogenated acetanilides on embryonic development, mice exposed to high doses exhibited malformations without maternal toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 4 mg/kg body weight per day, indicating potential risks associated with exposure to compounds like DBDCA .
- Methemoglobinemia Cases : Related compounds have been linked to severe health outcomes such as methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. This condition can arise from exposure to certain aniline derivatives, suggesting a need for caution regarding the biological effects of halogenated acetanilides like DBDCA .
Comparative Analysis
To better understand the biological activity of DBDCA, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2,6-dichloroacetanilide | C₈H₆BrCl₂NO | Similar halogenated structure; potential antimicrobial activity. |
| 2,4-Dichloroacetanilide | C₈H₈Cl₂NO | Lacks bromine; used in herbicides and fungicides. |
| 4-Methyl-2,6-dibromoaniline | C₈H₈Br₂N | Contains bromine; studied for dye applications. |
属性
CAS 编号 |
25559-50-6 |
|---|---|
分子式 |
C8H5Br2Cl2NO |
分子量 |
361.84 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(2,4-dibromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br2Cl2NO/c9-4-1-2-6(5(10)3-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
InChI 键 |
FETCUQLAQZOSHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















